molecular formula C28H24ClN3O4 B3007390 [3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone CAS No. 442649-87-8

[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone

Cat. No.: B3007390
CAS No.: 442649-87-8
M. Wt: 501.97
InChI Key: RSLYADCLBYKCNH-UHFFFAOYSA-N
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Description

[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone is a useful research compound. Its molecular formula is C28H24ClN3O4 and its molecular weight is 501.97. The purity is usually 95%.
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Biological Activity

The compound [3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline moiety and a pyrazole ring, which are known for their pharmacological properties. The presence of chlorine and methoxy groups enhances its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines. For example, compounds with similar structures have demonstrated IC₅₀ values in the low micromolar range against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase. Docking studies suggest that this compound may interact with the colchicine binding site on tubulin, potentially disrupting microtubule dynamics essential for mitosis .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent:

  • Cellular Studies : In vitro studies on BV-2 microglial cells have revealed that similar compounds can reduce LPS-induced inflammation by modulating cytokine release . The anti-inflammatory effects were further supported by in vivo studies demonstrating reduced microglial activation in animal models .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC₅₀ (μM)Mechanism of Action
Compound AAnticancer (MCF-7)0.08Tubulin polymerization inhibition
Compound BAnti-inflammatory0.283Cytokine modulation in microglial cells
Compound CEGFR Inhibition0.07Binding to EGFR active site

Case Studies

  • Case Study on Anticancer Activity : A study focusing on a series of pyrazole derivatives similar to the target compound reported significant antiproliferative activity against MCF-7 cells with IC₅₀ values ranging from 0.08 to 12.07 μM. The study utilized both MTT assays and docking simulations to confirm the binding affinity to tubulin .
  • Case Study on Anti-inflammatory Mechanism : Research involving the evaluation of inflammatory markers in LPS-stimulated BV-2 cells showed that compounds structurally related to our target significantly inhibited TNF-alpha release, demonstrating their potential as therapeutic agents in neuroinflammatory conditions .

Properties

IUPAC Name

[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN3O4/c1-34-20-10-11-22-19(13-20)14-21(27(29)30-22)24-16-23(18-9-12-25(35-2)26(15-18)36-3)31-32(24)28(33)17-7-5-4-6-8-17/h4-15,24H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLYADCLBYKCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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